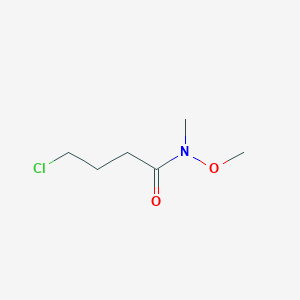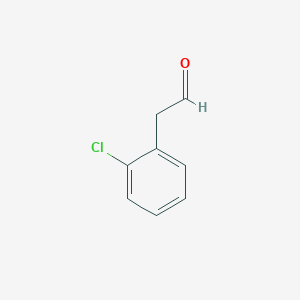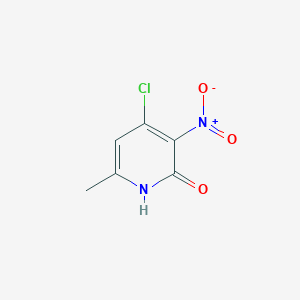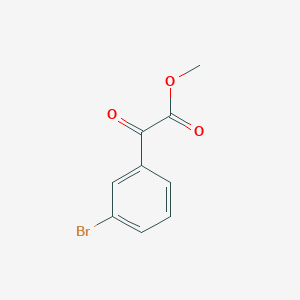
4-Chloro-5-hydroxyfuran-2(5H)-one
Übersicht
Beschreibung
4-Chloro-5-hydroxyfuran-2(5H)-one is an organic compound with the molecular formula C5H3ClO3. It is a chlorinated furanone derivative, known for its mutagenic properties. This compound is often found as a by-product in chlorinated water and has been studied for its potential health impacts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one typically involves the chlorination of furan derivatives. One common method includes the chlorination of 5-hydroxyfuran-2(5H)-one using chlorine gas under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the chlorination of lignin and humic substances in water. This process is often part of water treatment procedures where chlorine is used as a disinfectant. The reaction conditions are optimized to maximize the yield of the desired compound while minimizing the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-hydroxyfuran-2(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated furanone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated furanones.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated furanone derivatives, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-hydroxyfuran-2(5H)-one has been extensively studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of mutagenesis and carcinogenesis. The compound is also studied for its potential impacts on human health, particularly in the context of water disinfection by-products.
In chemistry, it serves as a model compound for studying the reactivity of chlorinated furanones. In biology and medicine, it is used to investigate the effects of chlorinated organic compounds on cellular processes and genetic material. Industrially, the compound is relevant in the context of water treatment and the formation of disinfection by-products.
Wirkmechanismus
The mutagenic effects of 4-Chloro-5-hydroxyfuran-2(5H)-one are primarily due to its ability to form DNA adducts, which can lead to mutations during DNA replication. The compound can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, including DNA, proteins, and lipids. These mechanisms contribute to its carcinogenic potential.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Chloro-5-hydroxyfuran-2(5H)-one include other chlorinated furanones such as 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and 3-Chloro-4-(trichloromethyl)-5-hydroxy-2(5H)-furanone. These compounds share similar structural features and chemical properties but differ in the number and position of chlorine atoms. The unique aspect of this compound is its specific reactivity and the types of DNA adducts it forms, which can result in different mutagenic and carcinogenic outcomes compared to its analogs.
Eigenschaften
IUPAC Name |
3-chloro-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h1,4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHSTWIOXQEZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(OC1=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450732 | |
| Record name | 4-chloro-5-hydroxy-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40636-99-5 | |
| Record name | 4-chloro-5-hydroxy-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B1600453.png)













